

Synthesis of 5-Fluoro-2-methoxypyrimidin-4(3H)-one from starting materials

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Compound of Interest

Compound Name: 5-Fluoro-2-methoxypyrimidin-4(3H)-one

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Application Note: Synthesis of 5-Fluoro-2-methoxypyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

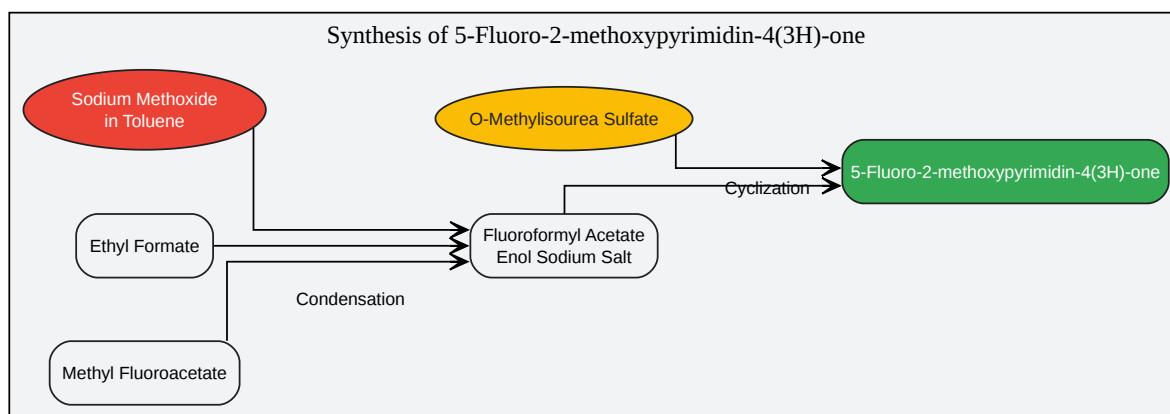
This application note provides a detailed protocol for the synthesis of **5-Fluoro-2-methoxypyrimidin-4(3H)-one**, a key intermediate in the preparation of various pharmaceutical compounds. The described method follows a two-step synthetic sequence commencing with the condensation of methyl fluoroacetate and ethyl formate, followed by a cyclization reaction with O-methylisourea sulfate. This route offers a reliable and scalable method for the production of high-purity **5-Fluoro-2-methoxypyrimidin-4(3H)-one**. All quantitative data is summarized for clarity, and a detailed experimental protocol is provided.

Introduction

5-Fluoro-2-methoxypyrimidin-4(3H)-one, also known as 2-methoxy-5-fluorouracil, is a crucial building block in the synthesis of a variety of biologically active molecules, including antiviral and anticancer agents. The presence of the fluorine atom at the 5-position and the methoxy group at the 2-position of the pyrimidine ring allows for diverse functionalization, making it a

versatile intermediate for drug discovery and development. This document outlines a robust synthetic procedure for its preparation from readily available starting materials.

Overall Reaction Scheme



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Caption: Overall synthetic workflow.

Data Presentation

Table 1: Summary of Starting Materials and Products

Compound Name	Starting Material / Product	Molecular Formula	Molecular Weight (g/mol)
Methyl Fluoroacetate	Starting Material	C ₃ H ₅ FO ₂	92.07
Ethyl Formate	Starting Material	C ₃ H ₆ O ₂	74.08
Sodium Methoxide	Reagent	CH ₃ NaO	54.02
O-Methylisourea Sulfate	Reagent	C ₄ H ₁₂ N ₄ O ₆ S	236.23
5-Fluoro-2-methoxypyrimidin-4(3H)-one	Product	C ₅ H ₅ FN ₂ O ₂	144.11

Table 2: Summary of Reaction Conditions and Yields

Step	Reaction	Key Reagents	Solvent	Temperature (°C)	Time (h)	Yield (%)
1	Condensation	Sodium Methoxide	Toluene	Reflux	Not specified	High (intermediate not isolated)
2	Cyclization	O-Methylisourea Sulfate	Not specified	Not specified	Not specified	Not specified

Note: Specific yields for each step are not detailed in the provided search results, but the overall process is described as a viable synthetic route.

Experimental Protocols

Starting Material Preparation

Preparation of Methyl Fluoroacetate: Methyl fluoroacetate can be prepared by the reaction of potassium fluoride with methyl chloroacetate in a suitable solvent such as dimethylformamide

(DMF) with a catalyst like tetramethylammonium chloride. The reaction is typically heated, and the product can be isolated by distillation.[\[1\]](#)

Preparation of O-Methylisourea Sulfate: O-methylisourea sulfate can be synthesized by the reaction of urea with dimethyl sulfate in the presence of sulfuric acid and water. The product can be crystallized from methanol.[\[2\]](#)

Synthesis of 5-Fluoro-2-methoxypyrimidin-4(3H)-one

This synthesis is performed in two main steps:

Step 1: Condensation to form Fluoroformyl Acetate Enol Sodium Salt

- To a solution of sodium methoxide in toluene, add methyl fluoroacetate.
- Add ethyl formate to the mixture.
- The condensation reaction proceeds to form the fluoroformyl acetate enol sodium salt intermediate. This intermediate is typically not isolated and is used directly in the next step.
[\[3\]](#)

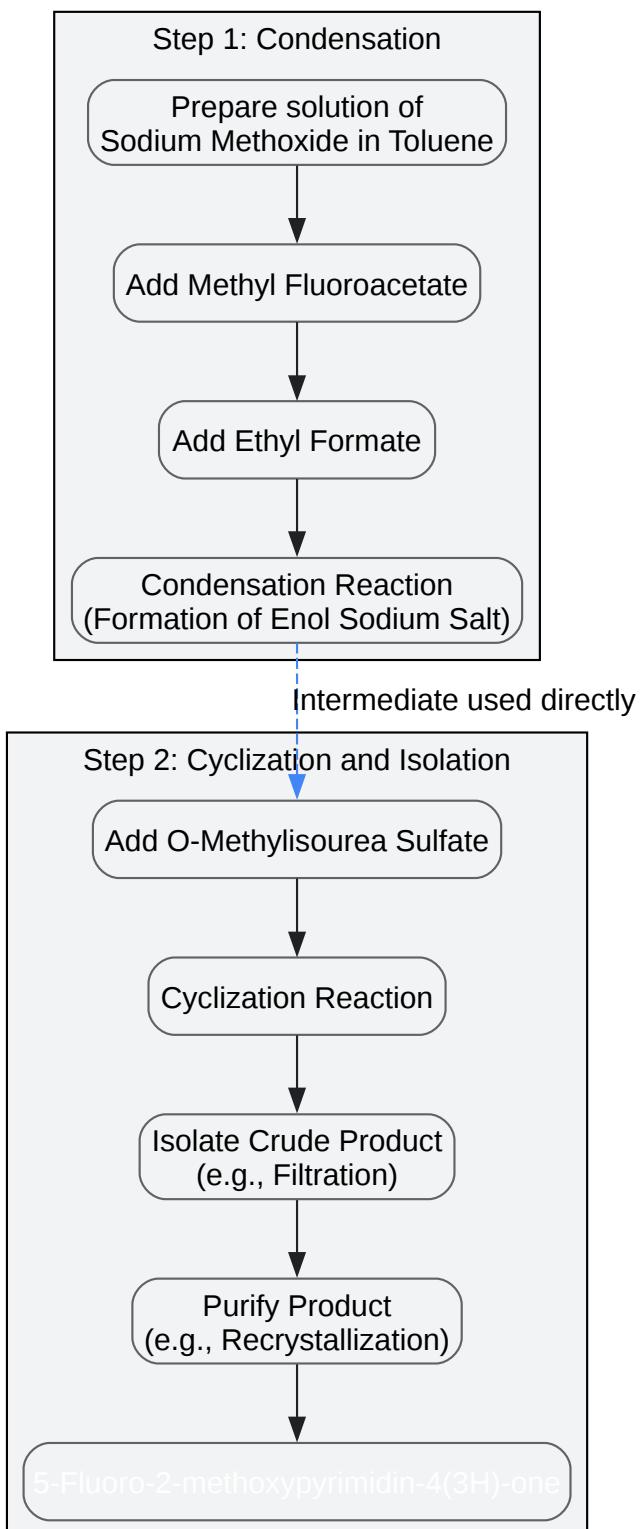
Step 2: Cyclization to form 5-Fluoro-2-methoxypyrimidin-4(3H)-one

- The fluoroformyl acetate enol sodium salt mixture from Step 1 is reacted with O-methylisourea sulfate.
- The cyclization reaction occurs to yield 2-methoxy-5-fluorouracil (**5-Fluoro-2-methoxypyrimidin-4(3H)-one**).[\[3\]](#)
- The product can be isolated and purified using standard techniques such as filtration and recrystallization.

A patent describing this process indicates that this two-step synthesis is utilized by many enterprises due to its use of relatively inexpensive and readily available raw materials and mild reaction conditions.[\[3\]](#)

Experimental Workflow Diagram

Experimental Workflow for the Synthesis of 5-Fluoro-2-methoxypyrimidin-4(3H)-one

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Caption: Step-by-step synthesis workflow.

Conclusion

The described protocol provides a clear and efficient pathway for the synthesis of **5-Fluoro-2-methoxypyrimidin-4(3H)-one**. By utilizing readily accessible starting materials and straightforward reaction conditions, this method is suitable for laboratory-scale synthesis and has the potential for scale-up in an industrial setting. The resulting product is a valuable intermediate for the development of novel therapeutic agents.

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